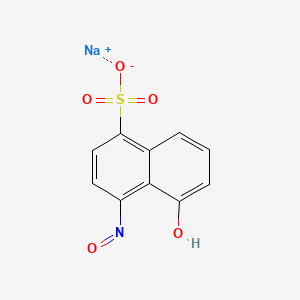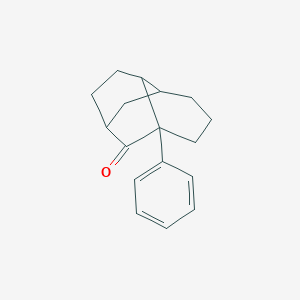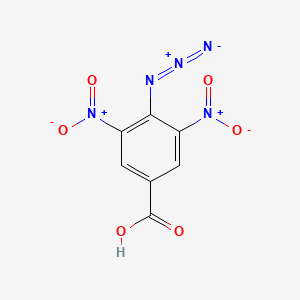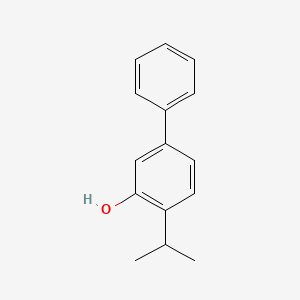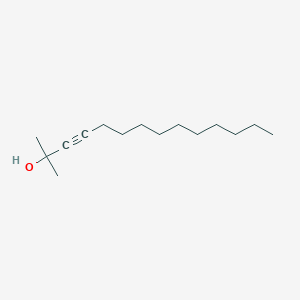![molecular formula C11H10N2 B14497114 4,9-Dihydro-3H-pyrido[2,3-b]indole CAS No. 62947-10-8](/img/structure/B14497114.png)
4,9-Dihydro-3H-pyrido[2,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dihydro-3H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-3H-pyrido[2,3-b]indole can be achieved through various methods. One common approach involves the condensation of 3-substituted indole-2(3H)-one derivatives with enamines, followed by thermal cyclization with ammonium acetate . Another method includes the intramolecular Diels–Alder reaction of 2(1H)-pyrazinones and conjugated carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4,9-Dihydro-3H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various hydro derivatives .
科学研究应用
4,9-Dihydro-3H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-cancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,9-Dihydro-3H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is crucial in the inflammatory response . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .
相似化合物的比较
4,9-Dihydro-3H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This compound has a methoxy group at the 6-position and a methyl group at the 1-position.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This derivative has an ethoxy group at the 7-position and a methyl group at the 1-position.
9H-Pyrido[3,4-b]indole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
62947-10-8 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
4,9-dihydro-3H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H10N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-2,4,6-7,13H,3,5H2 |
InChI 键 |
XEQCHJSAFYGRFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(NC3=CC=CC=C23)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
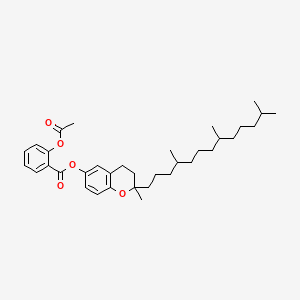

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

